molecular formula C5H8ClN5O B3043774 Adenine hydrochloride hydrate CAS No. 916986-40-8

Adenine hydrochloride hydrate

Cat. No.: B3043774
CAS No.: 916986-40-8
M. Wt: 189.6 g/mol
InChI Key: MYRDTAUFFBYTHA-UHFFFAOYSA-N
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Description

Adenine hydrochloride hydrate is a purine nucleobase derivative with the empirical formula C5H5N5 · HCl · xH2O. It is a regulatory molecule and a component of DNA, RNA, cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, and signaling molecules like cyclic adenosine monophosphate . This compound plays a crucial role in various biochemical processes in vivo and in vitro.

Scientific Research Applications

Adenine hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro .

Target of Action

Adenine primarily targets the adenine phosphoribosyltransferase , DNA , and S-methyl-5’-thioadenosine phosphorylase . These targets play crucial roles in cellular metabolism and DNA synthesis.

Mode of Action

Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .

Biochemical Pathways

Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) . It plays a fundamental role in the synthesis of nucleic acids and is an integral part of the structure of many coenzymes . A modified form of adenosine monophosphate (cyclic AMP) is an important secondary messenger in the propagation of many hormonal stimuli .

Pharmacokinetics

Adenine is known to combine with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding amp, adp, and atp . These adenine derivatives perform important functions in cellular metabolism .

Result of Action

The action of adenine results in the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions . Adenine is also an integral part of the structure of many coenzymes and plays a crucial role in the synthesis of nucleic acids .

Action Environment

It is known that this compound has been used in various experimental setups, such as a supplement in a rich medium for galactose induction during yeast cell culture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine hydrochloride hydrate can be synthesized through the reaction of adenine with hydrochloric acid in the presence of water. The reaction typically involves dissolving adenine in hydrochloric acid and then crystallizing the product by evaporating the solvent. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory method but with optimized conditions for higher yield and purity. This includes using high-purity reagents, controlled reaction environments, and advanced crystallization techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Adenine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Adenine hemisulfate salt
  • Adenosine
  • Adenine monohydrochloride
  • Adenine hemisulfate salt

Comparison: Adenine hydrochloride hydrate is unique due to its hydrate form, which affects its solubility and stability compared to other adenine derivatives. While adenine hemisulfate salt and adenine monohydrochloride share similar biochemical roles, the presence of different counterions and hydration states can influence their physical properties and applications .

Properties

IUPAC Name

7H-purin-6-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDTAUFFBYTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975961
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-72-7
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6055-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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